

A Technical Guide to Commercially Available D-Fructose-¹³C₃ for Advanced Research

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available D-Fructose¹³C₃, a critical tool for researchers in metabolic studies, drug development, and cellular biology.

This document outlines the key suppliers, product specifications, and detailed experimental protocols for the application of this stable isotope-labeled compound.

Commercially Available Sources of D-Fructose-¹³C₃

A variety of D-Fructose-¹³C₃ isotopologues are available for research purposes, each with specific labeling patterns that are advantageous for different experimental designs. The following table summarizes the key suppliers and their product specifications to facilitate easy comparison for procurement.



Product Name	Labeling Position	Isotopic Purity (%)	Chemical Purity (%)	Supplier	Catalog Number
D-Fructose (1,2,3-¹³C₃, 99%)	1,2,3- ¹³ C₃	99	≥98	Cambridge Isotope Laboratories, Inc.	CLM-8415
D-Fructose (1,2,3- ¹³ C₃)	1,2,3- ¹³ C₃	Not Specified	Not Specified	Santa Cruz Biotechnolog y	sc-222213
D-Fructose-	¹³ C ₃	Not Specified	>98	MedChemEx press	HY-113535S
D-Fructose (4,5,6-¹³C₃, 98%)	4,5,6- ¹³ C₃	98	98	Eurisotop	CLM-10223- PK

Experimental Protocols

The use of D-Fructose-¹³C₃ in metabolic tracer studies allows for the precise tracking of fructose metabolism through various biochemical pathways. The two primary analytical techniques for these studies are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Metabolic Flux Analysis using GC-MS

This protocol outlines the key steps for tracing the metabolic fate of D-Fructose-¹³C₃ in cell culture.

- 1. Cell Culture and Isotope Labeling:
- Culture cells to the desired confluency.
- Replace the standard medium with a medium containing D-Fructose-¹³C₃ at a known concentration. The concentration should be determined based on the specific experimental goals and the typical fructose levels observed in the biological system under investigation.[1]



 Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled fructose.

2. Metabolite Extraction:

- Aspirate the labeling medium and wash the cells with ice-cold saline solution.
- Quench metabolism by adding a cold solvent, such as methanol or a methanol/water mixture.
- Scrape the cells and collect the cell suspension.
- Perform a liquid-liquid extraction to separate polar metabolites from non-polar components.
- 3. Derivatization:
- Dry the polar metabolite extracts under a stream of nitrogen.
- Derivatize the samples to increase their volatility for GC-MS analysis. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2]
- 4. GC-MS Analysis:
- Inject the derivatized sample into the GC-MS system.
- Separate the metabolites on a suitable capillary column.
- Detect the mass fragments using the mass spectrometer. The incorporation of ¹³C from D-Fructose-¹³C₃ will result in a mass shift in the fragments of downstream metabolites, allowing for their identification and quantification.

¹³C NMR Spectroscopy for Isotopomer Analysis

NMR spectroscopy provides detailed information about the specific positions of ¹³C atoms within a molecule, enabling a deeper understanding of metabolic pathways.

- 1. Sample Preparation:
- Extract metabolites from cells or tissues as described in the GC-MS protocol.



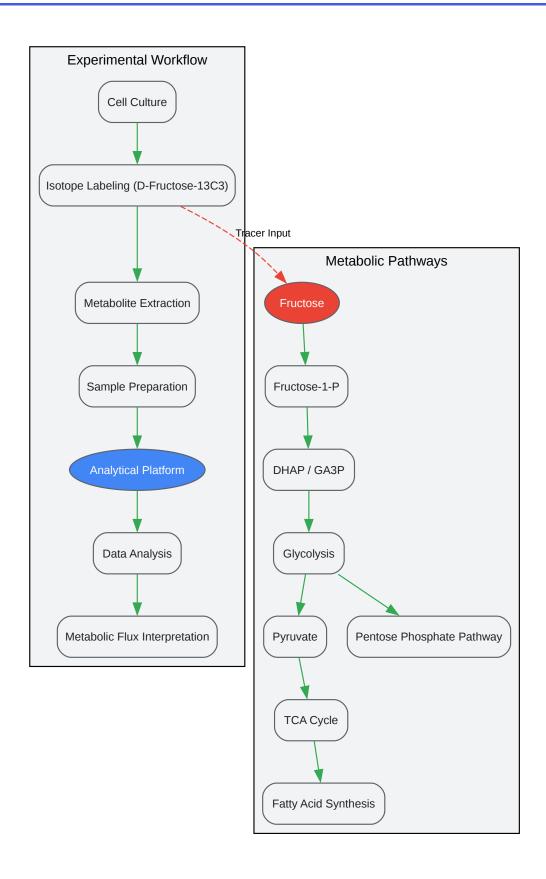
- Purify and concentrate the metabolites of interest.
- Reconstitute the dried extract in a suitable deuterated solvent (e.g., D₂O) for NMR analysis.
- 2. NMR Data Acquisition:
- Acquire ¹³C NMR spectra on a high-field NMR spectrometer.
- Utilize pulse programs designed to enhance the signal of ¹³C-labeled compounds and to determine the coupling patterns between adjacent ¹³C atoms.
- 3. Data Analysis:
- Process the NMR data to identify the chemical shifts and coupling constants of the labeled metabolites.
- The analysis of ¹³C-¹³C coupling patterns (isotopomers) can reveal the specific metabolic pathways that were active in converting the D-Fructose-¹³C₃ into downstream products.[3]

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the application of D-Fructose-¹³C₃ for research.

Fructose Metabolism and Tracer Analysis Workflow



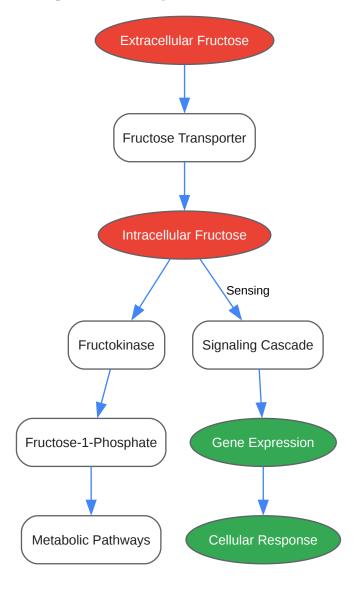


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Caption: Workflow for metabolic tracer studies using D-Fructose-13C3.



Fructose Signaling Pathway



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Caption: Simplified representation of a fructose signaling pathway.

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